methyl 2-[1-(4-ethylphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound features a chromeno[2,3-c]pyrrole core fused with a 1,3-thiazole ring. Key structural elements include:
- Chromeno-pyrrole system: A 7-fluoro substituent on the chromene ring and 3,9-dioxo groups in the pyrrole moiety.
- Thiazole ring: A 4-methyl substituent and a methyl ester at position 3.
- Aryl substituent: A 4-ethylphenyl group attached to the pyrrole nitrogen.
Properties
Molecular Formula |
C25H19FN2O5S |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
methyl 2-[1-(4-ethylphenyl)-7-fluoro-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H19FN2O5S/c1-4-13-5-7-14(8-6-13)19-18-20(29)16-11-15(26)9-10-17(16)33-21(18)23(30)28(19)25-27-12(2)22(34-25)24(31)32-3/h5-11,19H,4H2,1-3H3 |
InChI Key |
ZQADIKHUUNIZLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(4-ethylphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiazole ring and the esterification to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(4-ethylphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-ethylphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Crystallographic and Conformational Analysis
- Isostructurality : Compounds 4 and 5 () share triclinic P 1̄ symmetry with two independent molecules per asymmetric unit. The target compound’s structure may exhibit similar packing, adjusted for bulkier ethylphenyl vs. halophenyl groups .
- Planarity : Most analogs (e.g., Compound 4) are nearly planar except for perpendicular fluorophenyl groups, suggesting steric hindrance from ethylphenyl in the target compound .
Research Findings and Implications
- Substituent Effects :
- Crystal Engineering : Isostructural compounds enable rational design of analogs with optimized packing and stability .
Biological Activity
Methyl 2-[1-(4-ethylphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its antimicrobial properties and possible mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chromeno-pyrrole moiety and a thiazole ring. Its molecular formula is , and it has been identified as having potential therapeutic applications due to its unique chemical features.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, research on similar pyrrole derivatives has shown significant antibacterial and antifungal activities. The following table summarizes the antimicrobial efficacy of selected derivatives:
| Compound Name | Antibacterial Activity (zone of inhibition in mm) | Antifungal Activity (zone of inhibition in mm) |
|---|---|---|
| Compound A | 28 (against E. coli) | 24 (against C. albicans) |
| Compound B | 30 (against Staphylococcus aureus) | 22 (against Aspergillus niger) |
| Methyl Derivative | 25 (against Pseudomonas aeruginosa) | 20 (against Candida glabrata) |
These results indicate that modifications in the structure can lead to enhanced biological activity, suggesting that this compound may exhibit similar or improved antimicrobial properties.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the presence of the thiazole and chromeno-pyrrole moieties contributes to its ability to disrupt microbial cell walls or interfere with essential metabolic pathways in pathogens. Previous studies on related compounds have demonstrated:
- Inhibition of Cell Wall Synthesis : Some derivatives have been shown to inhibit enzymes involved in peptidoglycan synthesis in bacteria.
- Disruption of Membrane Integrity : Compounds with similar structures have been reported to affect membrane permeability.
Case Studies
Several case studies have investigated the potential applications of similar compounds:
- Study on Antimicrobial Efficacy : A study conducted on a series of pyrrole derivatives showed that compounds with electron-withdrawing groups exhibited increased antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance efficacy against resistant strains.
- Evaluation of Cytotoxicity : Another study assessed the cytotoxic effects of thiazole-containing compounds on cancer cell lines. Results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
